molecular formula C8H12N2O2S B13821411 2-Amino-4-ethylbenzene-1-sulfonamide CAS No. 20901-92-2

2-Amino-4-ethylbenzene-1-sulfonamide

Cat. No.: B13821411
CAS No.: 20901-92-2
M. Wt: 200.26 g/mol
InChI Key: CUXSYWVCRYOQCY-UHFFFAOYSA-N
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Description

2-amino-4-ethyl-benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of an amino group at the second position and an ethyl group at the fourth position on the benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-ethyl-benzenesulfonamide typically involves the sulfonation of 4-ethyl-aniline followed by the introduction of the amino group. One common method involves the reaction of 4-ethyl-aniline with chlorosulfonic acid to form 4-ethyl-benzenesulfonyl chloride. This intermediate is then treated with ammonia to yield 2-amino-4-ethyl-benzenesulfonamide .

Industrial Production Methods

In industrial settings, the production of 2-amino-4-ethyl-benzenesulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-ethyl-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Agents
One of the primary applications of 2-amino-4-ethylbenzene-1-sulfonamide is in the synthesis of sulfonylurea drugs, which are widely used to manage type 2 diabetes mellitus. Compounds derived from this sulfonamide serve as intermediates in the production of various hypoglycemic agents such as glipizide, glimepiride, gliquidone, and glibenclamide. These medications function by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels .

Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamides, including derivatives of this compound. Research demonstrated that certain synthesized EA-sulfonamides exhibited significant cytotoxic effects against various cancer cell lines (A-549, MCF-7, Hs-683) with IC50 values ranging from 0.1 to 1 μM . The ability of these compounds to inhibit cancer cell growth suggests a promising avenue for further research in cancer therapeutics.

Synthesis of Dyes and Photochemicals

The compound is also utilized in the synthesis of dyes and photochemicals. Its ability to form various derivatives makes it suitable for creating colorants used in textiles and other industries. The sulfonamide group enhances solubility and stability, which are critical properties for dye applications .

Development of Disinfectants

Due to its antimicrobial properties, this compound is being explored as a component in disinfectants. The sulfonamide moiety contributes to the efficacy of these compounds against a broad spectrum of pathogens, making them valuable in healthcare settings for infection control .

Case Study: Anticancer Activity Evaluation

A study focused on synthesizing new EA-sulfonamides demonstrated their effectiveness against human cancer cell lines. The researchers utilized spectroscopic techniques (NMR, IR) to characterize the compounds and conducted MTT assays to assess cytotoxicity. The results indicated that several synthesized compounds had anticancer activities comparable to established chemotherapeutic agents .

Case Study: Synthesis Methodology

A patent describes an efficient method for synthesizing 4-(2-aminoethyl)benzenesulfonamide using readily available raw materials. This method involves multiple steps including acetylation and chlorosulfonation, resulting in high yields and reduced production costs, making it feasible for industrial applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Compounds/Examples
Antidiabetic AgentsIntermediates for sulfonylurea drugsGlipizide, Glimepiride
Anticancer ActivityPotential anticancer agents with significant cytotoxic effectsEA-sulfonamides
Dyes and PhotochemicalsUsed in the synthesis of colorants and photochemical productsVarious synthetic dyes
DisinfectantsComponents with antimicrobial propertiesSulfonamide-based disinfectants

Mechanism of Action

The mechanism of action of 2-amino-4-ethyl-benzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various physiological effects, such as altered pH regulation and reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-ethyl-benzenesulfonamide is unique due to the presence of both an amino group and an ethyl group on the benzene ring, which can influence its chemical properties and biological activity. The ethyl group increases the compound’s hydrophobicity, potentially enhancing its ability to interact with hydrophobic pockets in enzymes and other proteins .

Biological Activity

2-Amino-4-ethylbenzene-1-sulfonamide, also known by its CAS number 20901-92-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H12N2O2SC_8H_{12}N_2O_2S. It features an amino group and a sulfonamide group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Sulfonamides are known to inhibit the enzyme carbonic anhydrase (CA), which plays a vital role in maintaining acid-base balance in the body. Inhibition of CA can lead to various physiological effects, including diuretic action and potential anti-tumor effects.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound possesses antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that while the compound is effective against certain bacteria, its efficacy varies among different species.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for further research in inflammatory diseases.

Case Studies and Research Findings

  • Study on Carbonic Anhydrase Inhibition : A study published in the Journal of Medicinal Chemistry explored various sulfonamides as inhibitors of carbonic anhydrases (CAs). The findings indicated that this compound exhibited moderate inhibitory activity against CA II, with a binding affinity in the micromolar range .
  • Antitumor Activity : Another investigation assessed the antitumor potential of sulfonamide derivatives in mouse models. While this compound showed some promise, it did not demonstrate significant tumor growth inhibition compared to other tested compounds .
  • Toxicological Studies : Toxicological assessments have indicated that while the compound shows beneficial biological activities, it also requires careful evaluation for potential toxicity in vivo. Studies involving animal models indicated no acute toxicity at therapeutic doses but highlighted the need for long-term studies .

Properties

CAS No.

20901-92-2

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-amino-4-ethylbenzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-2-6-3-4-8(7(9)5-6)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12)

InChI Key

CUXSYWVCRYOQCY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)S(=O)(=O)N)N

Origin of Product

United States

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